molecular formula C7H15NO2 B2705846 [2-(Hydroxymethyl)piperidin-2-yl]methanol CAS No. 2092329-10-5

[2-(Hydroxymethyl)piperidin-2-yl]methanol

Cat. No.: B2705846
CAS No.: 2092329-10-5
M. Wt: 145.202
InChI Key: LFPWYJSVIAKMQV-UHFFFAOYSA-N
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Description

[2-(Hydroxymethyl)piperidin-2-yl]methanol: is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is also known by its IUPAC name, piperidine-2,2-diyldimethanol . This compound is characterized by the presence of two hydroxymethyl groups attached to a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Hydroxymethyl)piperidin-2-yl]methanol typically involves the reduction of piperidine derivatives. One common method is the reduction of 2-piperidone using sodium borohydride (NaBH4) in methanol, which yields this compound as a product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar reduction pathways with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Hydroxymethyl)piperidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form piperidine derivatives with fewer hydroxyl groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed:

    Oxidation: Aldehydes, ketones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Chemistry: [2-(Hydroxymethyl)piperidin-2-yl]methanol is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, and this compound is investigated for its role in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Hydroxymethyl)piperidin-2-yl]methanol is primarily related to its ability to undergo chemical transformations. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

    2-Piperidinemethanol: Similar in structure but lacks the second hydroxymethyl group.

    4-Piperidinemethanol: The hydroxymethyl group is attached to the fourth position of the piperidine ring.

    2-(Methylamino)ethanol: Contains a methylamino group instead of a piperidine ring.

Uniqueness: [2-(Hydroxymethyl)piperidin-2-yl]methanol is unique due to the presence of two hydroxymethyl groups attached to the piperidine ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

[2-(hydroxymethyl)piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-7(6-10)3-1-2-4-8-7/h8-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPWYJSVIAKMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092329-10-5
Record name [2-(hydroxymethyl)piperidin-2-yl]methanol
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